molecular formula C7H10N2O B1423679 4-Cyano-1-formyl-piperidine CAS No. 1176419-76-3

4-Cyano-1-formyl-piperidine

Cat. No. B1423679
CAS RN: 1176419-76-3
M. Wt: 138.17 g/mol
InChI Key: RDFHUTHHICVVKZ-UHFFFAOYSA-N
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Description

“4-Cyano-1-formyl-piperidine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Piperidines serve as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Pharmaceutical Research

In the dynamic world of pharmaceutical research, 4-Cyano-1-formyl-piperidine shines as a crucial starting material and reagent . Its piperidine backbone, coupled with the strategic placement of the cyano and formyl groups, allows for the synthesis of a diverse array of pharmaceutical compounds .

Synthesis of Piperidine Derivatives

The compound plays a significant role in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Drug Designing

Piperidine-containing compounds, including 4-Cyano-1-formyl-piperidine, represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread .

Anticancer Applications

Piperidine derivatives, including 4-Cyano-1-formyl-piperidine, have shown potential in anticancer applications . For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been discovered as a new class of tubulin inhibitors, with compound 179 (GI 50 = 120 μM) known as the most potent anticancer agent to treat prostate cancer .

Inducing Cell Apoptosis

Piperidine derivatives can result in the loss of mitochondrial membrane potential, one of the main factors for inducing apoptosis in proliferative cells . This property could be potentially harnessed in the treatment of various diseases, including cancer .

Biological Activities

Derivatives of pyridine, dihydropyridine, and piperidine, including 4-Cyano-1-formyl-piperidine, are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

Mechanism of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . The vapors of Piperidine can cause respiratory irritation . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-formylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-5-7-1-3-9(6-10)4-2-7/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFHUTHHICVVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Formylpiperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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